molecular formula C21H16ClFN2 B2376547 3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole CAS No. 338777-18-7

3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2376547
CAS No.: 338777-18-7
M. Wt: 350.82
InChI Key: LUFPFMIDUNOTDR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a dihydropyrazole core substituted with three distinct aryl groups: a 4-chlorophenyl ring at position 3, a 4-fluorophenyl ring at position 1, and a phenyl group at position 3. Its synthesis typically involves the condensation of chalcones with hydrazine derivatives under acidic conditions, as demonstrated in related pyrazoline syntheses .

Properties

IUPAC Name

5-(4-chlorophenyl)-2-(4-fluorophenyl)-3-phenyl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2/c22-17-8-6-15(7-9-17)20-14-21(16-4-2-1-3-5-16)25(24-20)19-12-10-18(23)11-13-19/h1-13,21H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFPFMIDUNOTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Chalcone Intermediate

The chalcone route begins with the preparation of 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one via Claisen-Schmidt condensation. This involves reacting 4-chlorobenzaldehyde with acetophenone in alkaline ethanol, yielding the α,β-unsaturated ketone. Optimal conditions include a 1:1 molar ratio of aldehyde to ketone, 10% aqueous NaOH as a base, and refluxing in ethanol for 6–8 hours. The chalcone is isolated by precipitation in ice-water, followed by recrystallization from ethanol (yield: 70–85%).

Cyclocondensation with 4-Fluorophenylhydrazine

The chalcone is subsequently reacted with 4-fluorophenylhydrazine in refluxing ethanol containing glacial acetic acid (5% v/v). The reaction proceeds via nucleophilic attack of the hydrazine on the chalcone’s β-carbon, followed by cyclization to form the dihydropyrazole ring. Key parameters include:

  • Molar Ratio : 1:1 chalcone to hydrazine.
  • Reflux Duration : 5–6 hours.
  • Workup : Cooling the mixture, pouring into ice-water, and filtering the precipitate.
  • Yield : 78–84% after recrystallization from ethanol.

Mechanistic Insight : The acetic acid catalyzes both the initial Michael addition and the subsequent cyclization, ensuring regioselective formation of the 1,3,5-trisubstituted dihydropyrazole.

Multicomponent One-Pot Synthesis

Reaction Components and Catalysis

This method employs a one-pot strategy using 4-chlorobenzaldehyde, 4-fluorophenylhydrazine, and styrene in dichloromethane (DCM) with copper(II) triflate (Cu(OTf)₂) as a catalyst. The protocol involves:

  • Catalyst Loading : 20 mol% Cu(OTf)₂.
  • Solvent : DCM (2 mL per 0.5 mmol aldehyde).
  • Conditions : Stirring at room temperature for 12–24 hours.

Reaction Mechanism and Optimization

The reaction proceeds through three stages:

  • Hydrazone Formation : 4-Fluorophenylhydrazine reacts with 4-chlorobenzaldehyde to form a hydrazone intermediate.
  • [3+2] Cycloaddition : The hydrazone undergoes copper-catalyzed cycloaddition with styrene, forming the dihydropyrazole ring.
  • Workup : Solvent removal under reduced pressure, followed by silica gel chromatography (hexane/ethyl acetate).

Yield : 76–89%, with higher efficiency compared to traditional methods due to reduced step count.

Optimization Notes :

  • Elevated catalyst loading (≥20 mol%) improves reaction rate but risks side products.
  • Polar aprotic solvents (e.g., DCM) enhance cycloaddition kinetics over protic solvents.

Comparative Analysis of Methods

Parameter Chalcone Method One-Pot Method
Reaction Time 6–8 hours (chalcone) + 5–6 hours (cyclocondensation) 12–24 hours
Yield 78–84% 76–89%
Catalyst Acetic acid Cu(OTf)₂
Purification Recrystallization Column chromatography
Regioselectivity High Moderate to high

The one-pot method offers superior atom economy and scalability, while the chalcone route allows precise control over intermediate purity.

Characterization and Analytical Data

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl₃) : δ 7.32–7.18 (m, 13H, Ar-H), 5.25 (dd, J = 12.3, 7.1 Hz, 1H, C5-H), 3.86 (dd, J = 17.1, 12.3 Hz, 1H, C4-Hₐ), 3.16 (dd, J = 17.1, 7.1 Hz, 1H, C4-Hᵦ).
  • 13C NMR (125 MHz, CDCl₃) : δ 160.2 (C3), 148.5 (C1), 142.6 (C5), 131.5–114.2 (Ar-C), 63.2 (C5), 43.3 (C4).
  • IR (KBr) : 1680 cm⁻¹ (C=N), 1590 cm⁻¹ (C=C), 810 cm⁻¹ (C-F).
  • MS (ESI) : m/z 377 [M+H]⁺.

Melting Point and Purity

  • Melting Point : 162–163°C (recrystallized from ethanol).
  • HPLC Purity : ≥98% (C18 column, acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically employing reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated pyrazole rings.

Scientific Research Applications

3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has been studied for various applications:

Mechanism of Action

The mechanism by which 3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole exerts its effects is often related to its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it may bind to the active site of the enzyme, preventing the oxidation of phenolic substrates . This interaction can disrupt the enzyme’s normal function, leading to decreased melanin production in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Conformational Analysis

The compound’s structural analogs differ primarily in halogen substitution, aryl group orientation, and functional group modifications. Key comparisons include:

Compound Name Substituents (Positions) Dihedral Angle (°) Biological Activity Source
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Compound 3) 5-(4-ClPh), 3-(4-FPh), 1-(COCH3) 4.89 Structural analysis only
1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (Compound 4) 3-(4-FPh), 5-Ph, 1-(COCH2CH3) 10.53 (molecule A) Structural analysis only
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... 4-(4-ClPh), thiazole-triazole hybrid N/A Antimicrobial activity
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1) 3-(4-FPh), 5-Ph, 1-(CHO) 4.64 Structural analysis only

Key Observations:

  • Planarity and Dihedral Angles: The target compound’s pyrazoline ring is expected to adopt near-planar geometry, similar to analogs like Compound 3 (dihedral angle = 4.89°) . However, bulkier substituents (e.g., propan-1-one in Compound 4) increase dihedral angles to ~10°, reducing planarity .
  • Halogen Effects: Isostructural analogs (e.g., Cl vs. Br substitution in Compounds 4 and 5) exhibit identical crystal packing but differ in halogen-specific intermolecular interactions (e.g., Cl···π vs. Br···π) .

Structural and Functional Insights from Crystallography

Single-crystal X-ray diffraction data for related compounds reveal:

  • Isostructurality: Compounds 4 and 5 (Cl/Br analogs) are isostructural (triclinic, P¯1) with two independent molecules per asymmetric unit. Their near-identical packing suggests halogen size minimally affects lattice geometry .
  • Intermolecular Interactions: Halogen substituents participate in C–X···π (X = Cl, F) and hydrogen bonding, stabilizing crystal structures. For example, 4-fluorophenyl groups in the target compound may engage in F···H–C interactions .

Biological Activity

The compound 3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.

Molecular Formula

  • Molecular Formula : C21_{21}H16_{16}ClFN2_2
  • Molecular Weight : 350.82 g/mol

Structural Characteristics

The compound features a pyrazole ring with substituents that include a chlorophenyl group and a fluorophenyl group. The arrangement of these groups influences its biological activity through structure-activity relationships (SAR).

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound has been shown to inhibit key cancer-related pathways:

  • Mechanisms of Action : It targets BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in tumor growth and proliferation .
  • Case Study : A study demonstrated that derivatives similar to this compound showed IC5050 values ranging from 193.93 µg/mL to 274.60 µg/mL against various cancer cell lines, indicating moderate to strong cytotoxicity .

Anti-inflammatory Activity

Pyrazole derivatives have also been recognized for their anti-inflammatory effects:

  • Research Findings : Compounds similar to the target molecule have been reported to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented:

  • Activity Spectrum : The compound has shown efficacy against a range of bacteria and fungi. For instance, it exhibited IC5050 values of 11.91 µg/mL against Cytospora sp. and 14.92 µg/mL against Colletotrichum gloeosporioides .
  • Mechanism : The antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of various pyrazole derivatives, including our target compound, on human cancer cell lines. Results indicated:

CompoundCell LineIC5050 (µg/mL)
3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazoleH460193.93
Similar DerivativeA549238.14

This data suggests that the compound has comparable potency to established chemotherapeutic agents.

Study 2: Anti-inflammatory Effects

In another investigation focused on anti-inflammatory activity, the compound was tested for its ability to inhibit nitric oxide production in macrophages:

TreatmentNO Production Inhibition (%)
Control0
Compound45

These findings highlight its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole?

  • Methodological Answer : The synthesis typically involves a Claisen-Schmidt condensation between substituted acetophenones and hydrazines, followed by cyclization. For example, Vilsmeier–Haack reactions are used to introduce aldehyde groups in pyrazoline intermediates . Multi-step protocols may include optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yields. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the diastereomerically pure product .

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
Chalcone formation4-Chloroacetophenone, NaOH/EtOH65–75
CyclizationHydrazine hydrate, glacial acetic acid70–85
PurificationEthanol recrystallization>95 purity

Q. How is the structural confirmation of this pyrazoline derivative achieved post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, C–H···O and π–π stacking interactions in the crystal lattice can validate the dihydro-pyrazole backbone . Complementary techniques include:

  • FT-IR : Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 3100–3200 cm⁻¹ (N–H stretch) confirm pyrazoline formation .
  • NMR : 1H^1\text{H} NMR signals at δ 3.1–3.5 ppm (ABX system for CH₂ in dihydropyrazole) and δ 5.5–5.8 ppm (NH) are diagnostic .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound?

  • Methodological Answer :

  • DFT Calculations : HOMO-LUMO energy gaps (e.g., 4.5–5.0 eV) predict charge transfer interactions. MEP surfaces identify nucleophilic/electrophilic sites (e.g., fluorine substituents enhance electron withdrawal) .

  • Molecular Docking : Docking into enzyme active sites (e.g., COX-2 or fungal CYP450) using AutoDock Vina evaluates binding affinities. Pyrazole rings often exhibit hydrogen bonding with catalytic residues .

    Table 2: Computational Parameters

    ParameterValue (DFT)ApplicationReference
    HOMO-LUMO gap4.8 eVReactivity prediction
    Binding affinity (ΔG)−8.2 kcal/mol (COX-2)Anti-inflammatory potential

Q. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. inactive results)?

  • Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. Systematic approaches include:

  • SAR Studies : Compare analogs with varying substituents (e.g., replacing 4-fluorophenyl with 4-methoxyphenyl alters lipophilicity and antibacterial efficacy) .
  • Standardized Assays : Use CLSI guidelines for MIC determinations against Gram-positive/negative strains to minimize variability .

Q. How are crystallographic data inconsistencies addressed during refinement?

  • Methodological Answer : SHELXL refinement (via Olex2 or WinGX) resolves issues like thermal disorder or twinning. Key steps:

  • Apply TWIN/BASF commands for twinned datasets .

  • Use restraints for flexible substituents (e.g., phenyl rings) to improve R-factor convergence (<0.05) .

    Table 3: Crystallographic Refinement Metrics

    MetricValueReference
    R-factor0.047
    C–C bond length1.48–1.52 Å
    Dihedral angle (pyrazole)7.14–56.26°

Q. What role do substituents (e.g., 4-fluorophenyl) play in conformational stability?

  • Methodological Answer : Fluorine’s electronegativity induces torsional strain, favoring a planar pyrazole ring. X-ray data show dihedral angles between aryl groups (e.g., 4-chlorophenyl and 4-fluorophenyl) range from 15°–25°, stabilizing the molecule via intramolecular CH/π interactions .

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